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Compound of Interest

Compound Name:
1-Chloro-4-fluoro-2-methoxy-5-

nitrobenzene

CAS No.: 932374-66-8

Cat. No.: B2606245 Get Quote

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene is a highly functionalized aromatic compound

that serves as a critical building block in the synthesis of complex organic molecules. Its

strategic arrangement of electron-withdrawing and electron-donating groups, combined with

the presence of two distinct halogen atoms, makes it a versatile intermediate for creating

diverse molecular scaffolds. This is particularly true in the field of drug discovery, where the

incorporation of fluorine and methoxy groups can significantly enhance a molecule's

pharmacokinetic and pharmacodynamic properties.[1]

The presence of a nitro group provides a synthetic handle for further transformations, such as

reduction to an amine, which opens up a vast array of subsequent chemical reactions. The

chloro and fluoro substituents offer opportunities for selective nucleophilic aromatic substitution

reactions, a cornerstone of modern synthetic chemistry.[2] This guide provides a

comprehensive overview of the essential physicochemical properties, synthesis, and detailed

characterization of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene for researchers, scientists,

and professionals in drug development.

Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development. The key properties of 1-Chloro-4-fluoro-2-
methoxy-5-nitrobenzene are summarized below.
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Table 1: Core Properties of 1-Chloro-4-fluoro-2-methoxy-
5-nitrobenzene

Property Value Source

IUPAC Name
1-Chloro-4-fluoro-2-methoxy-5-

nitrobenzene
N/A

Molecular Formula C₇H₅ClFNO₃ [3]

Molecular Weight 205.57 g/mol [3]

CAS Number 1089280-66-9 [4]

Appearance
Expected to be a solid at room

temperature
[3]

Melting Point 72-75 °C [3]

MDL Number MFCD03425810 [3]

Chemical Structure Diagram

2-Chloro-4-fluoro-5-nitrophenol

Williamson Ether Synthesis

Methylating Agent (e.g., Iodomethane)

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene Purification (Crystallization/Chromatography)

Click to download full resolution via product page

Caption: A representative workflow for the synthesis of the title compound.

Experimental Protocol: Methylation of 2-Chloro-4-fluoro-
5-nitrophenol

Dissolution: Dissolve 2-Chloro-4-fluoro-5-nitrophenol in a suitable polar aprotic solvent, such

as acetone or DMF.
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Base Addition: Add a slight excess of a weak base, such as potassium carbonate, to the

solution to deprotonate the phenolic hydroxyl group.

Methylation: Add a methylating agent, like iodomethane or dimethyl sulfate, to the reaction

mixture.

Reaction Monitoring: Heat the mixture and monitor the reaction progress using Thin Layer

Chromatography (TLC) until the starting material is consumed.

Work-up: After completion, cool the reaction mixture and filter to remove the base. Evaporate

the solvent under reduced pressure.

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water

to remove any remaining inorganic salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography to yield pure 1-Chloro-4-fluoro-2-methoxy-5-
nitrobenzene.

Spectroscopic Characterization: A Multi-faceted
Approach
The unambiguous identification of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene relies on a

combination of spectroscopic techniques. Each method provides unique information about the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

compounds in solution.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of

different types of protons and their neighboring environments.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, likely in the

range of 3.9-4.1 ppm.
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Aromatic Protons: Two distinct signals are anticipated in the aromatic region (7.0-8.5

ppm), each integrating to one proton. Due to the substitution pattern, these will appear as

doublets, with coupling constants influenced by the adjacent fluorine atom.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon

atom in a unique electronic environment. [5] * Aromatic Carbons: Six signals are expected

for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

Carbons bonded to the electronegative chloro, fluoro, and nitro groups will be significantly

shifted.

Methoxy Carbon (-OCH₃): A single peak for the methoxy carbon is expected in the range

of 55-65 ppm.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure

an adequate number of scans for a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A longer acquisition time will be necessary due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and

reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation.

Key Expected Absorptions:
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Aromatic C-H Stretch: Around 3000-3100 cm⁻¹.

C-O Stretch (Aryl Ether): Strong absorption around 1200-1275 cm⁻¹. [6] * NO₂ Stretch:

Two strong bands, one symmetric and one asymmetric, are expected around 1500-1570

cm⁻¹ and 1300-1370 cm⁻¹, respectively. [7] * C-F Stretch: A strong band in the region of

1000-1400 cm⁻¹.

C-Cl Stretch: Absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Data Acquisition (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the

sample spectrum.

Data Analysis: The instrument software will automatically ratio the sample spectrum against

the background. Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound.

Expected Observations (Electron Ionization - EI):

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z

205.

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the

molecular ion will be observed. There will be a peak at M⁺ (m/z 205) corresponding to the

³⁵Cl isotope and another peak at M+2 (m/z 207) with an intensity of approximately one-
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third of the M⁺ peak, corresponding to the ³⁷Cl isotope. [8] * Fragmentation: Expect

fragmentation patterns corresponding to the loss of functional groups such as NO₂, CH₃,

and Cl.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via

a direct insertion probe for EI.

Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions to generate the mass spectrum.

Data Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the

molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further

support the proposed structure.

Reactivity and Applications in Drug Development
The unique substitution pattern of 1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene dictates its

reactivity and utility.

1-Chloro-4-fluoro-2-methoxy-5-nitrobenzene

NO₂ Group

- Strong electron-withdrawing group
- Activates the ring for nucleophilic aromatic substitution

- Can be reduced to an amine (NH₂)

 Position 5

Chloro (Cl)

- Good leaving group in SₙAr reactions
- Ortho to methoxy, para to nitro

 Position 1

Fluoro (F)

- Excellent leaving group in SₙAr reactions
- Can modulate pKa and lipophilicity

 Position 4

Methoxy (OCH₃)

- Electron-donating group
- Directs electrophilic substitution (if applicable)

- Can improve metabolic stability

 Position 2
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Caption: Key functional groups and their influence on chemical reactivity.

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing effect of the nitro

group activates the aromatic ring towards SₙAr reactions. Both the chloro and fluoro atoms

can act as leaving groups, allowing for the introduction of various nucleophiles (e.g., amines,

thiols, alcohols) to build more complex molecules. The relative reactivity of the C-Cl vs. C-F

bond can sometimes be exploited for selective substitution.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative

using various reagents (e.g., SnCl₂, H₂/Pd-C). [9]This resulting amine is a versatile functional

group that can undergo a wide range of reactions, including amide bond formation,

diazotization, and construction of heterocyclic rings.

Role in Drug Discovery: Fluorine-containing compounds are prevalent in modern

pharmaceuticals. [1]The fluorine atom in this molecule can enhance binding affinity to target

proteins, improve metabolic stability, and increase membrane permeability. The methoxy

group can also contribute to improved pharmacokinetic properties. These features make 1-
Chloro-4-fluoro-2-methoxy-5-nitrobenzene a valuable starting material for the synthesis of

new therapeutic agents. [2][10]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-
Chloro-4-fluoro-2-methoxy-5-nitrobenzene. It is classified as an irritant. [3]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-

ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or

vapors. [13]Avoid contact with skin and eyes. [11]* Storage: Store in a tightly closed

container in a cool, dry, and well-ventilated place away from incompatible materials such as

strong oxidizing agents. [14]* Disposal: Dispose of waste materials in accordance with local,

state, and federal regulations. Do not allow the chemical to enter drains. [13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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